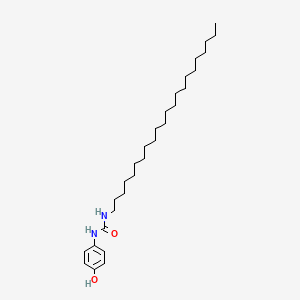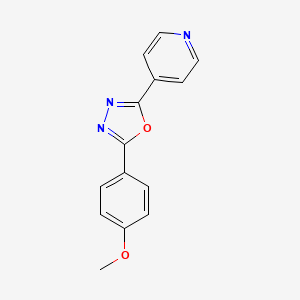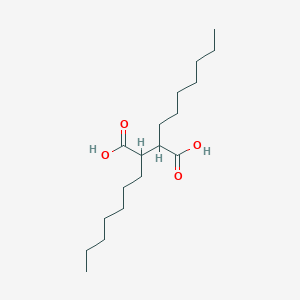![molecular formula C11H13BO2 B14174489 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole CAS No. 7462-36-4](/img/structure/B14174489.png)
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is an organoboron compound that features a boron atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole typically involves cycloaddition reactions. One method involves the use of dioxaboroles with easily hydrolyzed O–B bonds for cycloadditions with a wide variety of alkenes. The reaction is facilitated by a photosensitizer such as fac-Ir(dFppy)3 (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl) under 450 nm LED light, using dichloromethane (DCM) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole undergoes various types of chemical reactions, including:
Cycloadditions: Particularly [2+2] cycloadditions with alkenes, facilitated by photosensitizers.
Hydrolysis: The O–B bonds in the dioxaborole ring can be easily hydrolyzed to form cyclobutyl diols or 1,4-dicarbonyl compounds.
Common Reagents and Conditions
Photosensitizers: fac-Ir(dFppy)3
Solvents: Dichloromethane (DCM)
Light Source: 450 nm LED light
Major Products
Cyclobutyl Diols: Formed after the cleavage of the boracycle.
1,4-Dicarbonyl Compounds: Useful intermediates formed after glycol cleavage.
科学的研究の応用
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole has several applications in scientific research:
Organic Synthesis: Used in cycloaddition reactions to create complex organic molecules.
Material Science:
Pharmaceuticals: Could be explored for drug development due to its ability to form stable complexes with various organic molecules.
作用機序
The mechanism of action for 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole primarily involves its ability to undergo cycloaddition reactions. The boron atom within the ring structure acts as a Lewis acid, facilitating the formation of new bonds with alkenes under the influence of a photosensitizer and light . This reactivity is enabled by the temporary ring constraint provided by the dioxaborole structure.
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Phenylbenzo[d][1,3,2]dioxaborole
Uniqueness
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is unique due to its specific ring structure that provides temporary ring constraint, enabling efficient photosensitized cycloaddition reactions. This sets it apart from other similar compounds that may not have the same level of reactivity or stability under similar conditions .
特性
CAS番号 |
7462-36-4 |
|---|---|
分子式 |
C11H13BO2 |
分子量 |
188.03 g/mol |
IUPAC名 |
2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2 |
InChIキー |
HPBIOQIJIRGRJT-UHFFFAOYSA-N |
正規SMILES |
B1(OC2CCCC2O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)


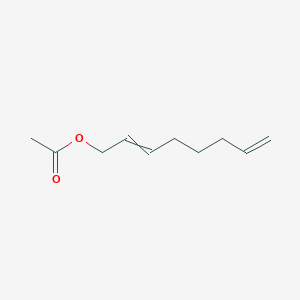
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
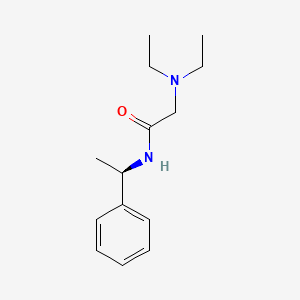
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

